5-(Ethoxymethyl)pyridin-2-amine
Overview
Description
Synthesis Analysis
The synthesis of 5-(Ethoxymethyl)pyridin-2-amine involves introducing an ethoxymethyl group to the pyridine ring. Specific synthetic methods may vary, but one approach could be the reaction of pyridyl amine with an appropriate aldehyde or ketone. Further optimization and characterization are essential for efficient synthesis .
Molecular Structure Analysis
The molecular structure of 5-(Ethoxymethyl)pyridin-2-amine consists of a pyridine ring substituted with an ethoxymethyl group at position 5. The nitrogen atom in the pyridine ring contributes to its unique properties and reactivity .
Chemical Reactions Analysis
Scientific Research Applications
Biocatalysis and Chemical Synthesis
Pyridinamines, including compounds like 5-(Ethoxymethyl)pyridin-2-amine, are valuable intermediates in the chemical industry. They are utilized as synthons for pharmaceutical products and as building blocks for polymers with unique physical properties. Enzymatic methods or whole-cell catalysis, such as with Burkholderia sp. MAK1, are promising for the regioselective oxyfunctionalization of pyridine derivatives, offering efficient pathways for synthesizing hydroxylated pyridines (Stankevičiūtė et al., 2016).
Catalysis and Material Science
Palladium complexes, derived from pyridine-based ligands similar to 5-(Ethoxymethyl)pyridin-2-amine, have been synthesized for applications in catalysis. These complexes demonstrate potential as selective catalysts in processes like ethylene dimerization, which is crucial in petrochemical industries (Nyamato et al., 2015).
Green Chemistry
In green chemistry, methods for synthesizing chromenopyridines, which can be related to 5-(Ethoxymethyl)pyridin-2-amine structures, are developed with an emphasis on environmentally friendly processes. Such methods avoid the use of catalysts and solvents, contributing to sustainable chemical practices (Gupta & Khurana, 2017).
Pharmaceutical and Biomedical Applications
Derivatives of aminopyridines, including those structurally related to 5-(Ethoxymethyl)pyridin-2-amine, have been studied for their potential biomedical applications. This includes their use as antimicrobial agents, where different structural modifications can influence their efficacy against bacteria (Choudhari et al., 2009).
properties
IUPAC Name |
5-(ethoxymethyl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-2-11-6-7-3-4-8(9)10-5-7/h3-5H,2,6H2,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYXZUAKLJFPDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CN=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80666901 | |
Record name | 5-(Ethoxymethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80666901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Ethoxymethyl)pyridin-2-amine | |
CAS RN |
782431-91-8 | |
Record name | 5-(Ethoxymethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80666901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.